N-(4-bromophenyl)-N-methylcyclopropanecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-N-methylcyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-13(11(14)8-2-3-8)10-6-4-9(12)5-7-10/h4-8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKNOTPDXDAPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Bromophenyl N Methylcyclopropanecarboxamide and Its Derivatives
Direct Synthesis Routes for N-(4-bromophenyl)-N-methylcyclopropanecarboxamide
The direct synthesis of this compound can be approached through a convergent strategy, primarily involving the formation of the amide bond between a pre-formed cyclopropanecarboxylic acid derivative and N-methyl-4-bromoaniline, or a sequential approach where the N-methyl group is introduced after the initial amide formation.
Amide Bond Formation Strategies for the N-Methylcyclopropanecarboxamide Moiety
The formation of the amide bond is a cornerstone of this synthesis. A common and effective method involves the reaction of an activated cyclopropanecarboxylic acid derivative with an amine.
One of the most prevalent strategies is the use of acyl chlorides . Cyclopropanecarbonyl chloride can be reacted with N-methyl-4-bromoaniline in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid byproduct. This reaction is typically carried out in an inert aprotic solvent like dichloromethane or tetrahydrofuran.
Alternatively, coupling reagents are widely employed to facilitate amide bond formation directly from cyclopropanecarboxylic acid and the aniline derivative. Reagents such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective for this purpose. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize side reactions and potential racemization if chiral centers are present, additives like 1-hydroxybenzotriazole (HOBt) are often included.
A practical example of amide bond formation, although with a different acyl chloride, is the synthesis of N-(4-bromophenyl)furan-2-carboxamide. In this synthesis, furan-2-carbonyl chloride was reacted with 4-bromoaniline in the presence of triethylamine in dichloromethane to give the desired amide in excellent yield. nih.gov This demonstrates the feasibility of forming an amide bond with 4-bromoaniline as the nucleophile.
Introduction of the 4-Bromophenyl Group
The 4-bromophenyl moiety is typically introduced through the use of 4-bromoaniline or its N-methylated derivative, N-methyl-4-bromoaniline, as the amine component in the amide bond formation step. The choice of starting material dictates the subsequent steps. If 4-bromoaniline is used, an additional N-methylation step is required.
In a related synthesis of 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide, cyanocyclopropanecarboxylic acid was first converted to its acid chloride using thionyl chloride. asianpubs.org The resulting acid chloride was then reacted with 4-bromoaniline to furnish the target amide. This highlights a successful introduction of the N-(4-bromophenyl) group to a cyclopropanecarboxamide (B1202528) core.
Should the synthesis start with N-(4-bromophenyl)cyclopropanecarboxamide, the N-methyl group can be introduced via alkylation. This can be achieved by treating the amide with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base like sodium hydride to deprotonate the amide nitrogen.
Synthesis of Structurally Related N-(4-bromophenyl)cyclopropanecarboxamide Analogs
The synthesis of analogs of this compound allows for the exploration of structure-activity relationships. Modifications can be introduced at the cyclopropane (B1198618) ring, the N-phenyl group, and the N-methyl position.
Cyclopropane Ring Construction and Functionalization
The cyclopropane ring is a key structural feature, and its synthesis can be achieved through various methods. For analogs with substituents on the cyclopropane ring, functionalized starting materials are often employed.
One common method for constructing a substituted cyclopropane ring is through the reaction of an activated alkene with a carbene or carbenoid. For instance, the synthesis of 1-cyanocyclopropanecarboxylic acid, a precursor for a related analog, starts from the reaction of ethyl cyanoacetate with 1,2-dichloroethane in the presence of a base and a phase-transfer catalyst. asianpubs.org
Diversification at the N-Phenyl and N-Methyl Positions
Diversification at the N-phenyl position often involves starting with different substituted anilines in the amide coupling reaction. For example, using 4-chloroaniline or 4-iodoaniline would yield the corresponding halogenated analogs.
The N-methyl group can be replaced with other alkyl or functionalized groups through N-alkylation of the parent N-(4-bromophenyl)cyclopropanecarboxamide. This allows for the introduction of a wide range of substituents to probe their effect on the compound's properties. For instance, using benzyl bromide or ethyl iodide as the alkylating agent would lead to N-benzyl or N-ethyl analogs, respectively.
Derivatization Strategies for the this compound Backbone
The bromine atom on the phenyl ring of this compound serves as a versatile handle for further derivatization, most notably through transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. The bromo-substituted compound can be reacted with a wide variety of boronic acids or boronate esters in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. This strategy has been successfully employed in the derivatization of a related compound, N-(4-bromophenyl)furan-2-carboxamide. nih.gov This compound was coupled with various arylboronic acids to generate a library of N-(4-arylphenyl)furan-2-carboxamide analogs. nih.gov This demonstrates that the 4-bromophenyl group on the amide is amenable to such transformations, allowing for the introduction of diverse aryl and heteroaryl substituents.
Below is a table summarizing the synthesis of a related analog, N-(4-arylphenyl)furan-2-carboxamide, via Suzuki-Miyaura cross-coupling, illustrating the potential for derivatization of the N-(4-bromophenyl) moiety.
Table 1: Synthesis of N-(4-arylphenyl)furan-2-carboxamide Analogs via Suzuki-Miyaura Cross-Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | N-(biphenyl-4-yl)furan-2-carboxamide | 83 |
| 2 | 4-Methylphenylboronic acid | N-(4'-methylbiphenyl-4-yl)furan-2-carboxamide | 75 |
| 3 | 4-Methoxyphenylboronic acid | N-(4'-methoxybiphenyl-4-yl)furan-2-carboxamide | 72 |
| 4 | 4-Fluorophenylboronic acid | N-(4'-fluorobiphenyl-4-yl)furan-2-carboxamide | 68 |
This data highlights the versatility of the Suzuki-Miyaura coupling for introducing a range of electronically and sterically diverse groups onto the phenyl ring, a strategy directly applicable to the derivatization of this compound.
Modification of the Bromophenyl Moiety
The bromine atom on the phenyl ring of this compound serves as a versatile functional handle for introducing a wide range of molecular diversity. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position of the phenyl ring. Methodologies such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are instrumental in this regard.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust method for creating a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically an arylboronic acid. This reaction is catalyzed by a palladium(0) complex in the presence of a base. Studies on analogous N-(4-bromophenyl) systems have demonstrated the feasibility and scope of this transformation. For instance, the Suzuki coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids has been successfully carried out using a Pd(PPh₃)₄ catalyst and a base like potassium phosphate (K₃PO₄). nih.govresearchgate.net These reactions tolerate a wide array of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents, leading to moderate to good yields of the coupled products. nih.gov
A similar strategy was employed in the arylation of N-(4-bromophenyl)furan-2-carboxamide. semanticscholar.org The reaction of this substrate with different aryl and heteroaryl boronic acids in the presence of tetrakis(triphenylphosphine)palladium(0) and K₃PO₄ afforded the desired biaryl compounds in yields ranging from 43% to 83%. semanticscholar.org This highlights the general applicability of the Suzuki-Miyaura coupling for modifying the bromophenyl moiety in such amide structures. The reaction conditions are generally mild, making this a favored method for late-stage functionalization.
The following table illustrates the yields obtained from Suzuki-Miyaura coupling reactions on a model compound, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, with various arylboronic acids. nih.gov
| Entry | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-methoxyphenylboronic acid | N-(4-(4-methoxyphenyl)phenyl)-1-(3-bromothiophen-2-yl)methanimine | 72 |
| 2 | 4-(trifluoromethyl)phenylboronic acid | N-(4-(4-(trifluoromethyl)phenyl)phenyl)-1-(3-bromothiophen-2-yl)methanimine | 71 |
| 3 | 4-chlorophenylboronic acid | N-(4-(4-chlorophenyl)phenyl)-1-(3-bromothiophen-2-yl)methanimine | 70 |
| 4 | 3-nitrophenylboronic acid | N-(4-(3-nitrophenyl)phenyl)-1-(3-bromothiophen-2-yl)methanimine | 68 |
| 5 | 4-methylphenylboronic acid | N-(4-(4-methylphenyl)phenyl)-1-(3-bromothiophen-2-yl)methanimine | 67 |
| 6 | phenylboronic acid | N-(4-biphenyl)-1-(3-bromothiophen-2-yl)methanimine | 65 |
Other Cross-Coupling Methodologies
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings can be envisioned for the modification of the bromophenyl group. The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. researchgate.net The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, yielding an arylethynyl derivative. researchgate.net Furthermore, the Buchwald-Hartwig amination allows for the synthesis of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. beilstein-journals.org These reactions collectively provide a powerful toolkit for generating a diverse library of derivatives from a common this compound intermediate.
Another potential strategy for functionalization is Directed ortho-Metalation (DoM) . In this approach, the amide group can act as a directing metalation group (DMG), facilitating the deprotonation of the ortho-position on the phenyl ring by a strong base like an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles to introduce substituents specifically at the C3 position, adjacent to the amide-bearing carbon. nih.gov
Stereoselective Synthesis of Chiral this compound Derivatives
The cyclopropane ring in this compound can contain stereocenters, leading to the existence of enantiomers or diastereomers. The synthesis of stereochemically pure derivatives is often crucial for biological applications. Several strategies can be employed to achieve stereoselectivity, including asymmetric cyclopropanation and chiral resolution of racemic mixtures.
Asymmetric Cyclopropanation
Asymmetric cyclopropanation is a powerful method for directly creating chiral cyclopropane rings with high enantiomeric excess. This can be achieved by reacting an alkene precursor with a carbene or carbenoid species in the presence of a chiral catalyst. For the synthesis of chiral this compound derivatives, this would typically involve an asymmetric cyclopropanation of a precursor like N-(4-bromophenyl)-N-methylacrylamide.
Various catalytic systems have been developed for asymmetric cyclopropanation, often employing transition metals such as rhodium, copper, or palladium complexed with chiral ligands. These catalysts create a chiral environment that directs the approach of the reactants, favoring the formation of one enantiomer over the other. For example, rhodium(II) complexes with chiral carboxylate or carboxamidate ligands are highly effective for the cyclopropanation of alkenes with diazo compounds. The choice of catalyst and reaction conditions can be tuned to control both the diastereoselectivity and enantioselectivity of the transformation.
Diastereoselective Synthesis from Chiral Precursors
An alternative to asymmetric catalysis is the use of chiral auxiliaries or substrates. A chiral auxiliary can be temporarily attached to the starting material, directing the stereochemical outcome of the cyclopropanation step. After the reaction, the auxiliary is removed to yield the enantiomerically enriched product. Similarly, starting from a chiral, non-racemic precursor, such as a substituted allylic alcohol, can lead to a diastereoselective cyclopropanation reaction, where the existing stereocenter directs the formation of new stereocenters on the cyclopropane ring. beilstein-journals.org
Chiral Resolution
Formation of Diastereomeric Salts: The racemic cyclopropanecarboxylic acid can be reacted with a chiral amine base to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomers of the acid can be liberated by treatment with an achiral acid.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for separating enantiomers on both analytical and preparative scales. nih.govmdpi.com The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. nih.gov
Enzymatic Resolution: Enzymes can exhibit high stereoselectivity and can be used to selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiomeric purity.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound and its derivatives are highly dependent on the specific reaction conditions. Optimization of parameters such as catalyst, base, solvent, and temperature is critical for developing a robust and scalable synthetic route.
For the key step of modifying the bromophenyl moiety via Suzuki-Miyaura coupling, several factors influence the reaction outcome. The choice of palladium catalyst and its corresponding ligand is paramount. Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used. semanticscholar.org The nature of the base is also crucial, with inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) often providing good results. nih.govsemanticscholar.org
The solvent system can significantly impact the solubility of reactants and the catalyst's activity. A mixture of an organic solvent like dioxane or toluene with water is frequently employed for Suzuki reactions. The reaction temperature and duration are also optimized to ensure complete conversion while minimizing the formation of side products.
The electronic properties of the coupling partners play a significant role in reaction efficiency. As seen in the Suzuki coupling of a model N-(4-bromophenyl)imine, arylboronic acids with electron-withdrawing groups (e.g., -CF₃, -NO₂) and electron-donating groups (e.g., -OCH₃, -CH₃) are well-tolerated, though yields can vary. nih.gov This suggests that the electronic nature of the substituent on the boronic acid can influence the rate and efficiency of the transmetalation step in the catalytic cycle.
The table below summarizes how the choice of arylboronic acid affects the yield of the Suzuki-Miyaura cross-coupling reaction, providing insight into the optimization of this transformation for derivative synthesis. nih.govresearchgate.net
| Coupling Partner (Arylboronic Acid) | Electronic Nature | Yield (%) | Reference |
|---|---|---|---|
| 4-methoxyphenylboronic acid | Electron-donating | 72 | nih.gov |
| 4-(trifluoromethyl)phenylboronic acid | Electron-withdrawing | 71 | nih.gov |
| 4-chlorophenylboronic acid | Electron-withdrawing (weak) | 70 | nih.gov |
| 3-nitrophenylboronic acid | Electron-withdrawing (strong) | 68 | nih.gov |
| 4-methylphenylboronic acid | Electron-donating (weak) | 67 | nih.gov |
| phenylboronic acid | Neutral | 65 | nih.gov |
| 4-formylphenylboronic acid | Electron-withdrawing | 62 | researchgate.net |
| 3-hydroxyphenylboronic acid | Electron-donating (weak) | 61 | researchgate.net |
| 2-thienylboronic acid | Heteroaromatic | 58 | researchgate.net |
Advanced Spectroscopic and Crystallographic Characterization of N 4 Bromophenyl N Methylcyclopropanecarboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure and conformational dynamics of N-(4-bromophenyl)-N-methylcyclopropanecarboxamide in solution.
One-Dimensional (¹H, ¹³C) NMR Spectral Assignments
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each atom in the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, N-methyl, and cyclopropyl (B3062369) protons. The 4-bromophenyl group will exhibit a characteristic AA'BB' system, with two doublets in the aromatic region (typically δ 7.0-7.6 ppm). The N-methyl group will present as a sharp singlet, likely around δ 3.2 ppm. The cyclopropyl group will display more complex multiplets in the upfield region (typically δ 0.7-1.5 ppm) corresponding to the methine and methylene (B1212753) protons. Due to restricted rotation around the amide C-N bond, it is possible to observe two distinct signals for the N-methyl group and the cyclopropyl protons at lower temperatures, representing different rotational isomers (rotamers). nih.govrsc.org
¹³C NMR: The carbon NMR spectrum will complement the proton data. The carbonyl carbon of the amide is expected to resonate significantly downfield (around δ 173 ppm). The aromatic carbons will appear in the δ 120-140 ppm range, with the carbon atom bonded to the bromine (C-Br) showing a distinct chemical shift around δ 117-122 ppm. The N-methyl carbon signal is anticipated around δ 35-40 ppm, while the cyclopropyl carbons will be found in the highly shielded region of the spectrum, typically between δ 8-15 ppm.
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 4-bromophenyl | CH (ortho to N) | ~7.2 - 7.4 (d) | ~129 - 131 |
| CH (meta to N) | ~7.5 - 7.7 (d) | ~132 - 134 | |
| N-methyl | CH₃ | ~3.2 - 3.4 (s) | ~35 - 40 |
| Cyclopropyl | CH | ~1.3 - 1.6 (m) | ~12 - 18 |
| CH₂ | ~0.7 - 1.0 (m) | ~8 - 12 | |
| Carbonyl | C=O | - | ~172 - 175 |
| 4-bromophenyl (Quaternary) | C-N | - | ~140 - 143 |
| C-Br | - | ~118 - 122 |
Two-Dimensional (COSY, HMQC, HMBC, NOESY) NMR Techniques for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals and understanding the through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons within the cyclopropyl ring and between the ortho and meta protons of the bromophenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms directly attached to them. It would be used to definitively assign the carbon signals for each protonated position (N-methyl, cyclopropyl CH and CH₂, and aromatic CHs).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This is particularly useful for conformational analysis. A NOESY experiment could reveal through-space interactions between the N-methyl protons and the ortho-protons of the aromatic ring, providing insight into the preferred rotational conformation around the N-aryl bond. It could also help to distinguish between different rotamers arising from hindered rotation about the amide bond. mdpi.com
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. The compound has a monoisotopic mass of approximately 253.01 Da. uni.lu High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₁H₁₂BrNO.
A key feature in the mass spectrum would be the isotopic pattern characteristic of a bromine-containing compound. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M) and fragment ions containing bromine will appear as a pair of peaks (M and M+2) of almost equal intensity. This provides a clear signature for the presence of a single bromine atom in the molecule.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 254.01750 |
| [M+Na]⁺ | 275.99944 |
| [M+NH₄]⁺ | 271.04404 |
| [M-H]⁻ | 252.00294 |
X-ray Crystallography for Solid-State Structure Determination of this compound Analogs
While the specific crystal structure of this compound is not publicly available, analysis of closely related analogs containing the N-(4-bromophenyl)amide moiety provides significant insight into the likely solid-state conformation, crystal packing, and intermolecular interactions.
Analysis of Crystal Packing and Intermolecular Interactions
Instead, the crystal packing would be governed by weaker interactions. These may include C—H···O interactions, where a hydrogen from the aromatic or cyclopropyl groups interacts with the carbonyl oxygen of a neighboring molecule. Furthermore, interactions involving the bromine atom, such as Br···π or halogen bonds, and C—H···π interactions can play a significant role in stabilizing the crystal structure. researchgate.netmdpi.com The packing arrangement will seek to maximize these stabilizing van der Waals and electrostatic forces. The planarity of the amide group and the aromatic ring will also influence how the molecules stack in the solid state. nih.gov
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₈BrNO |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 6.7250 (7) |
| b (Å) | 9.3876 (11) |
| c (Å) | 14.4434 (14) |
| β (°) | 117.750 (4) |
| Volume (ų) | 806.96 (15) |
| Z | 4 |
Elucidation of Absolute Stereochemistry
The molecule this compound is achiral and does not have any stereocenters. Therefore, the concept of absolute stereochemistry is not applicable to this specific compound. X-ray crystallography is, however, a definitive technique for determining the absolute configuration of chiral molecules. If a chiral analog were synthesized (for example, by introducing a substituent on the cyclopropane (B1198618) ring), single-crystal X-ray diffraction would be the gold standard method to unambiguously establish its three-dimensional arrangement and assign the absolute stereochemistry (R or S configuration) of each chiral center.
Vibrational Spectroscopy (IR, Raman) and Electronic Absorption Spectroscopy (UV-Vis) for Structural Features
The structural elucidation of this compound is significantly aided by spectroscopic techniques that probe its vibrational and electronic properties. While direct experimental spectra for this specific compound are not widely published, a detailed analysis of its constituent functional groups—the 4-bromophenyl ring, the tertiary amide, and the cyclopropyl group—allows for a robust prediction of its characteristic spectral features.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the vibrational modes of a molecule, providing a fingerprint of its functional groups. The key vibrational features expected for this compound are detailed below.
Key Vibrational Modes:
Amide I Band (C=O Stretch): The carbonyl (C=O) stretching vibration of the tertiary amide is one of the most intense and characteristic bands in the IR spectrum. For tertiary amides, this band typically appears in the range of 1630-1680 cm⁻¹. This region is generally free from other strong absorptions, making the Amide I band a reliable indicator of the carboxamide group.
Cyclopropyl Group Vibrations: The cyclopropyl ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹, which are distinct from the aromatic C-H stretches. Additionally, the ring itself has characteristic "breathing" and deformation modes at lower wavenumbers.
4-Bromophenyl Group Vibrations: This aromatic moiety contributes several distinct bands:
Aromatic C-H Stretch: These vibrations are expected to appear as a group of weaker bands in the 3000-3100 cm⁻¹ region.
Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the benzene (B151609) ring typically results in a series of bands in the 1450-1600 cm⁻¹ region.
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to strong bands in the fingerprint region. For a 1,4-disubstituted (para) ring, a strong absorption is expected between 800-850 cm⁻¹.
C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a band in the far-infrared region, typically between 600 and 500 cm⁻¹.
N-Methyl Group and C-N Vibrations: The presence of the N-methyl group will introduce aliphatic C-H stretching bands around 2850-2960 cm⁻¹. The tertiary amide C-N stretching vibration also contributes to the spectrum, often appearing in the 1400-1450 cm⁻¹ range. A key feature is the absence of N-H stretching bands (typically found around 3200-3400 cm⁻¹), which confirms the tertiary nature of the amide.
The complementary nature of IR and Raman spectroscopy is crucial. While the polar C=O bond gives a strong IR signal, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| C-H Stretch | Cyclopropyl | 3010 - 3090 | Medium | Medium |
| C-H Stretch | Aromatic (Phenyl) | 3000 - 3100 | Medium-Weak | Strong |
| C-H Stretch | N-Methyl | 2850 - 2960 | Medium | Medium |
| C=O Stretch (Amide I) | Tertiary Amide | 1640 - 1670 | Very Strong | Medium |
| C=C Stretch | Aromatic (Phenyl) | 1450 - 1600 | Medium-Strong | Strong |
| C-N Stretch | Tertiary Amide | 1400 - 1450 | Medium | Weak |
| C-H Out-of-Plane Bend | 1,4-Disubstituted Phenyl | 800 - 850 | Strong | Weak |
| C-Br Stretch | Bromo-Aromatic | 500 - 600 | Medium-Strong | Strong |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the 4-bromophenyl group and the amide carbonyl group.
π → π* Transitions: The primary electronic transitions will originate from the π-electron system of the 4-bromophenyl ring. Aromatic systems typically display two main absorption bands. The E2-band (for "ethylenic") is a strong absorption usually found around 200-220 nm. The B-band (for "benzenoid"), which arises from a symmetry-forbidden transition in benzene but is allowed in substituted benzenes, is a weaker, more structured absorption that appears at longer wavelengths, typically around 250-290 nm. For the related compound N-(4-Bromophenyl)methoxycarbothioamide, a broad shoulder is observed at 220 nm, with another band around 280 nm, which is consistent with these expected transitions. mdpi.com
n → π* Transition: The amide carbonyl group possesses non-bonding electrons (n-electrons) on the oxygen atom. These can be excited to the π* anti-bonding orbital of the C=O bond. This n → π* transition is typically weak and can sometimes be obscured by the much stronger π → π* transitions of the aromatic ring. It is expected to appear as a shoulder at a longer wavelength than the main phenyl absorptions.
Predicted Electronic Transitions for this compound
| Transition | Chromophore | Expected λmax (nm) | Description |
|---|---|---|---|
| π → π* (E2-band) | 4-Bromophenyl | ~220 | Strong absorption related to the benzene ring's electronic system. |
| π → π* (B-band) | 4-Bromophenyl | ~280 | Weaker, fine-structured absorption characteristic of the substituted benzene ring. mdpi.com |
| n → π* | Amide C=O | >280 | Weak, often appears as a shoulder on the tail of the B-band. |
Computational Chemistry and in Silico Modeling of N 4 Bromophenyl N Methylcyclopropanecarboxamide
Quantum Chemical Calculations of Molecular Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These methods are employed to compute a wide range of molecular characteristics, from geometric parameters to electronic properties that govern reactivity. substack.com
For N-(4-bromophenyl)-N-methylcyclopropanecarboxamide, quantum calculations can determine its optimized three-dimensional structure, predicting bond lengths, bond angles, and dihedral angles. Such calculations also yield crucial electronic data. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. researchgate.net
Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule and identify electrophilic and nucleophilic sites prone to interaction. Other predictable properties include bond dissociation energies, which can highlight potential sites of metabolic instability, and pKa values, which are crucial for understanding the molecule's behavior in biological systems. substack.com
Table 1: Predicted Physicochemical Properties of this compound This table contains computationally predicted data.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H12BrNO | uni.lu |
| Molecular Weight | 254.12 g/mol | uni.lu |
| XLogP3 | 2.4 | uni.lu |
| Hydrogen Bond Donor Count | 0 | uni.lu |
| Hydrogen Bond Acceptor Count | 1 | uni.lu |
| Rotatable Bond Count | 2 | uni.lu |
| Exact Mass | 253.01022 Da | uni.lu |
Molecular Docking Studies with this compound and Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms. mdpi.com While specific docking studies for this compound are not extensively documented, studies on analogous compounds containing the bromophenyl moiety have demonstrated the utility of this approach. For instance, derivatives of 4-(4-Bromophenyl)-thiazol-2-amine have been docked against various protein targets to explore their potential antimicrobial and anticancer activities. nih.govresearchgate.net Similarly, other bromophenyl-containing heterocyclic compounds have been evaluated as potential enzyme inhibitors through molecular docking. dergipark.org.tr
Once a ligand is docked into a protein's binding site, a ligand-protein interaction profiler is used to analyze the non-covalent interactions that stabilize the complex. nih.gov These interactions are critical for molecular recognition and binding affinity. The primary types of interactions identified include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, often a driving force for binding.
Salt Bridges: Electrostatic interactions between charged acidic and basic residues.
π-Stacking: Interactions between aromatic rings.
π-Cation Interactions: Electrostatic interactions between a cation and the face of an aromatic ring.
Halogen Bonds: Non-covalent interactions involving a halogen atom (in this case, bromine) as a Lewis acidic region. nih.gov
Profiling these interactions provides a detailed map of how this compound or its analogs might anchor within a biological target's active site.
Table 2: Illustrative Ligand-Protein Interaction Profile This table is a hypothetical example demonstrating typical interactions that could be identified for this compound within a protein binding pocket.
| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |
| Hydrogen Bond | Carbonyl Oxygen (O) | TYR 228 (OH) | 2.9 |
| Hydrophobic Interaction | Bromophenyl Ring | LEU 315, VAL 181 | 3.5 - 4.0 |
| Hydrophobic Interaction | Cyclopropyl (B3062369) Ring | ILE 230 | 3.8 |
| π-Stacking | Bromophenyl Ring | PHE 320 | 4.5 |
Molecular docking algorithms generate multiple possible binding poses (or modes) of a ligand within the receptor's active site and rank them using a scoring function. This function estimates the binding affinity for each pose. mdpi.com Computational studies on nitazene (B13437292) derivatives at the µ-opioid receptor, for example, have shown that a single compound can have multiple plausible binding modes within different subpockets of the receptor site. nih.gov Advanced simulations are often required to determine which binding mode is the most stable and energetically favorable. nih.gov For this compound, predicting the correct binding mode is essential for understanding its potential mechanism of action and for guiding the design of more potent analogs.
Molecular Dynamics Simulations for Ligand-Receptor Interactions of this compound Derivatives
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose and to refine the understanding of ligand-receptor interactions. samipubco.com Studies on derivatives of related scaffolds, such as chalcone-thiazole hybrids, have utilized MD simulations to confirm the stability of the ligand within the binding site of enzymes like DNA gyrase B. nih.gov
Key analyses performed during MD simulations include:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand.
Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds throughout the simulation, indicating their strength and importance for binding. nih.gov
These simulations provide a more realistic representation of the binding event and can help validate the predictions made by molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates.
To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with measured biological activity is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:
Topological descriptors: Related to the 2D structure and connectivity of atoms.
Geometrical descriptors: Related to the 3D shape of the molecule.
Electronic descriptors: Related to charge distribution and electronic properties.
Hydrophobic descriptors: Such as LogP, quantifying lipophilicity.
Statistical techniques, such as multiple linear regression (MLR), are then used to build an equation that correlates these descriptors with the observed activity. nih.govresearchgate.net The resulting model's predictive power is evaluated using internal and external validation techniques to ensure its robustness. mdpi.com Such models can effectively guide the optimization of lead compounds by identifying the key structural features that enhance biological activity. nih.gov
Biological Activity and Mechanistic Investigations of N 4 Bromophenyl N Methylcyclopropanecarboxamide Derivatives Preclinical and in Vitro
Enzyme Inhibition Studies
Derivatives of N-(4-bromophenyl)-N-methylcyclopropanecarboxamide have demonstrated inhibitory activity against several key enzymes. These studies provide insights into their mechanism of action and potential applications.
Scytalone Dehydratase (SDH) Inhibition by Cyclopropanecarboxamide (B1202528) Fungicides (e.g., Carpropamid)
Cyclopropanecarboxamide derivatives are notably recognized for their potent antifungal properties, exemplified by the commercial fungicide Carpropamid. This class of compounds targets Scytalone dehydratase (SDH), a crucial enzyme in the melanin (B1238610) biosynthesis pathway of pathogenic fungi like Pyricularia oryzae, the causative agent of rice blast disease. nih.gov Fungal melanin is essential for the structural integrity of the appressorium, a specialized cell that generates turgor pressure to penetrate the host plant's epidermis. researchgate.net
Carpropamid, chemically (1RS,3SR)-2,2-dichloro-N-[(R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide, acts as a tight-binding inhibitor of SDH. nih.gov X-ray crystal structure analysis has revealed that Carpropamid binds within a hydrophobic cavity of the enzyme. nih.gov This binding is stabilized by several interactions, including a hydrogen bond between a chlorine atom of the dichloromethylcyclopropane ring and the Asn-131 residue of the enzyme, and strong contacts between the (chlorophenyl)ethyl group of the inhibitor and Val-75 of the enzyme. nih.gov Inhibition of SDH disrupts the melanin pathway, leading to fragile appressoria and preventing fungal penetration, thus controlling the disease. researchgate.netnih.gov
Inhibition of Cytochrome P450 (CYP) Enzymes by this compound Analogs
The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including drugs and pesticides. nih.gov Inhibition of these enzymes is a common cause of drug-drug interactions. mdpi.comnih.gov Compounds containing a cyclopropylamine (B47189) moiety, which can be structurally related to cyclopropanecarboxamides, have been identified as suicide inhibitors of P450 enzymes. frontiersin.org This type of mechanism-based inhibition involves the metabolic activation of the inhibitor by the CYP enzyme into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. mdpi.comfrontiersin.org
Specifically, N-benzyl-N-cyclopropylamine has been shown to cause partial suicide inactivation of P450s through a ring-opening mechanism of the cyclopropyl (B3062369) group. frontiersin.org This process generates a reactive carbon-centered radical that can covalently modify the enzyme. frontiersin.org While direct studies on this compound are limited, the presence of the cyclopropane (B1198618) ring suggests a potential for its derivatives to interact with and possibly inhibit CYP enzymes, a critical consideration in the development of these compounds for any therapeutic or agricultural application.
Exploration of this compound Derivatives as Indoleamine 2,3-Dioxygenase (IDO) Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.govnih.gov In the context of cancer, upregulation of IDO1 in tumor cells and antigen-presenting cells creates an immunosuppressive microenvironment by depleting tryptophan and producing immunomodulatory metabolites. nih.govplos.org This makes IDO1 a significant target for cancer immunotherapy. nih.gov
The search for novel IDO1 inhibitors has led to the exploration of various chemical scaffolds. nih.govnih.gov Tryptophan analogues have been designed to probe the enzyme's mechanism and act as inhibitors. nih.gov Notably, a β,β′-cyclopropyl tryptophan analogue was synthesized as a stable tool compound to study IDO1 activity, demonstrating that the cyclopropane moiety is compatible with binding to the enzyme. nih.gov While specific studies on this compound derivatives as IDO1 inhibitors are not prominent, the general interest in small molecule inhibitors for this enzyme suggests that such scaffolds could be explored for this purpose. For instance, amidoxime (B1450833) derivatives like Epacadostat (INCB024360) have been identified as highly potent and selective IDO1 inhibitors. frontiersin.org
Kinetic Analysis of Enzyme Inhibition (IC50, Ki, Type of Inhibition) by this compound Derivatives
Kinetic studies are essential for characterizing the potency and mechanism of enzyme inhibitors. Parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are used to quantify inhibitor efficacy. The type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) provides insight into the inhibitor's binding mode. frontiersin.org
| Derivative Class/Compound | Target Enzyme | IC50 | Ki | Type of Inhibition | Reference |
| Carpropamid Isomers | Scytalone Dehydratase (SDH) | - | 0.00045 - 0.016 µM (Wild-Type) | Competitive | researchgate.net |
| Carpropamid Isomers | Scytalone Dehydratase (Val75Met Variant) | - | 0.091 - 18 µM | Competitive | researchgate.net |
| Norendoxifen (Mixed Isomers) | Cytochrome P450 1A2 | - | 76 ± 3 nM | - | researchgate.net |
| Norendoxifen (Mixed Isomers) | Cytochrome P450 2C19 | - | 0.56 ± 0.02 nM | - | researchgate.net |
| Norendoxifen (Mixed Isomers) | Cytochrome P450 3A4 | - | 375 ± 6 nM | - | researchgate.net |
| Epacadostat (INCB024360) | Indoleamine 2,3-Dioxygenase 1 (IDO1) | 75 nM | - | - | frontiersin.org |
| Benzothiazine-N-arylacetamides | α-glucosidase | 18.25 - 35.14 µM | - | - | mdpi.com |
| Arachidonylcyclopropylamide (ACPA) | Cannabinoid Receptor 1 (CB1) | - | 2.2 ± 0.4 nM | - | nih.gov |
This table presents a selection of kinetic data for various carboxamide and related derivatives against different enzyme targets to illustrate the range of activities observed in this broad chemical class.
Receptor Binding and Modulation Assays
Beyond enzyme inhibition, derivatives containing the cyclopropanecarboxamide core have been evaluated for their ability to bind to and modulate the function of G-protein coupled receptors (GPCRs). A significant area of investigation has been the cannabinoid receptors.
The endocannabinoid system, comprising primarily the cannabinoid receptors CB1 and CB2, is involved in a wide range of physiological processes. nih.gov The CB1 receptor is highly expressed in the central nervous system, while the CB2 receptor is found predominantly in immune cells. nih.govnih.gov Synthetic cannabinoids with a carboxamide structure have been developed and are known to act as agonists at these receptors. researchgate.net
For example, arachidonylcyclopropylamide (ACPA), an analog of the endogenous cannabinoid anandamide, was synthesized and found to be a potent and selective agonist for the CB1 receptor. nih.gov It binds to the CB1 receptor with a high affinity (Ki = 2.2 nM) but has a much lower affinity for the CB2 receptor (Ki = 0.7 µM). nih.gov Such studies demonstrate that the cyclopropane-carboxamide moiety can be incorporated into ligands that selectively target specific receptor subtypes. The nature of the substituents on the phenyl ring and the amide nitrogen would be critical in determining the affinity and selectivity for different receptors. For instance, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103) was identified as a potent 5-HT2A receptor inverse agonist, highlighting the adaptability of this type of scaffold to target diverse receptor systems. nih.gov
Orexin (B13118510) Receptor Antagonism by Cyclopropanecarboxamide Derivatives
The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and their corresponding G protein-coupled receptors (GPCRs), OX1R and OX2R, is a critical regulator of wakefulness, arousal, and motivation. nih.govnih.gov Pharmacological blockade of these receptors is a validated strategy for the treatment of insomnia. nih.gov Cyclopropanecarboxamide derivatives have emerged as a structural class of orexin receptor antagonists. chemrxiv.org
These antagonists are classified based on their selectivity for the orexin receptors:
Dual Orexin Receptor Antagonists (DORAs): These compounds block both OX1R and OX2R. The development of DORAs has been a primary focus for insomnia treatment, as genetic models suggest that inhibiting both receptors produces a more significant effect on sleep than blocking either one alone. nih.gov
Selective Orexin Receptor Antagonists (SORAs): These are selective for either OX1R (SORA1s) or OX2R (SORA2s). SORA1s are being investigated for roles in addiction and anxiety, while SORA2s are also considered important for modulating sleep-wake states. nih.gov
An example of a potent cyclopropanecarboxamide-based orexin receptor antagonist is (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide, also known as E2006. chemrxiv.org The development of such compounds from various structural classes has been a key focus of medicinal chemistry programs aimed at producing new treatments for sleep disorders. nih.govcegee.org
Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Negative Allosteric Modulation by Cyclopropanecarboxamide Analogs
Metabotropic glutamate receptor 5 (mGluR5) is a Class C GPCR that is activated by glutamate, the primary excitatory neurotransmitter in the central nervous system. nih.govnih.gov The mGluR5 receptor is implicated in a range of psychiatric and neurodegenerative diseases, making it an attractive therapeutic target. nih.govmdpi.com Instead of competing with the endogenous ligand glutamate at its binding site (the orthosteric site), negative allosteric modulators (NAMs) bind to a distinct, less-conserved site within the transmembrane (7TM) domain of the receptor. nih.govnih.gov This binding event induces a conformational change that reduces the receptor's response to glutamate. mdpi.combiorxiv.org
The development of mGluR5 NAMs has been a significant area of research, with prototypic compounds like MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-methyl-4-thiazolyl)ethynyl)pyridine) serving as important research tools. nih.gov Preclinical studies have shown that attenuating mGluR5 signaling with NAMs can produce beneficial effects in models of anxiety, Parkinson's disease, and drug abuse. nih.gov While specific data on this compound as an mGluR5 NAM is not detailed in the provided sources, the exploration of novel chemical scaffolds, including analogs with different structural features, is an ongoing effort in the field to identify new modulators with improved pharmacological properties. nih.govresearchgate.netbohrium.com Structure-based virtual screening and high-throughput screening have successfully identified novel NAMs with affinities in the micromolar to nanomolar range. nih.govnih.gov
Investigation of this compound Interactions with G-Protein Coupled Receptors (GPCRs)
G-Protein Coupled Receptors (GPCRs) are the largest family of membrane proteins and are the targets of a significant percentage of modern drugs. nih.govnih.gov They transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. nih.gov The process begins when a ligand binds to the receptor, causing a conformational change that allows the receptor to bind and activate a G protein inside the cell. nih.gov This activation involves the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then go on to modulate various downstream effectors. nih.gov
Both the orexin receptors (OX1R and OX2R) and the metabotropic glutamate receptor 5 (mGluR5) are members of the GPCR family. nih.govmdpi.com
Orexin receptors are coupled to Gq and/or Gi/o proteins, and their activation plays a key role in promoting arousal. nih.gov
mGluR5 modulates neuronal activity primarily through Gqα-mediated signaling pathways, which lead to the activation of phospholipase C and subsequent increases in intracellular calcium. nih.gov
Derivatives of this compound are being investigated for their potential to act as antagonists or allosteric modulators at these specific GPCRs. chemrxiv.orgcegee.org Such interactions highlight the versatility of the cyclopropanecarboxamide scaffold in targeting different members of the vast GPCR family, which are involved in diverse physiological and pathological processes.
Ligand-Receptor Binding Kinetics and Affinity Profiling (Kd, Ki, Bmax)
Understanding the interaction between a ligand and its receptor requires quantitative analysis of binding parameters. Key metrics used in these preclinical in vitro studies include:
Kd (Equilibrium Dissociation Constant): This value represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. nih.govumich.edu A lower Kd value indicates a higher binding affinity between the ligand and the receptor. umich.edu
Ki (Inhibition Constant): In competitive binding assays, the Ki is the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. umich.edu It is a measure of the affinity of the unlabeled drug for the receptor.
Bmax (Maximum Binding Capacity): This parameter defines the total concentration of receptor sites in a given tissue sample or cell preparation. turkupetcentre.netumich.edu
These parameters are crucial for characterizing the potency and selectivity of new chemical entities. For instance, in the development of mGluR5 NAMs, novel compounds have been identified with high binding affinity, as indicated by their low Ki values. nih.gov Similarly, the optimization of orexin receptor antagonists involves synthesizing derivatives and evaluating their Ki values against both OX1R and OX2R to determine their potency and selectivity profile. cegee.org
Table 1: Example Binding Affinities of Orexin and mGluR5 Receptor Ligands This table presents data for representative compounds to illustrate typical affinity values in these classes. Data for this compound itself is not specified in the search results.
Modulation of Neurotransmitter Systems (e.g., Serotoninergic, Dopaminergic, GABAergic) by Related Compounds
Modulation via Orexin Receptor Antagonism: Orexin neurons project widely throughout the brain and provide excitatory input to several crucial arousal centers. nih.gov They stimulate the release of neurotransmitters such as norepinephrine, histamine, serotonin, and acetylcholine. nih.gov Consequently, orexin receptor antagonists, by blocking this excitatory drive, can decrease the activity of these wake-promoting systems, leading to the induction of sleep. nih.govpatsnap.com This mechanism is distinct from traditional hypnotics that primarily enhance the activity of the inhibitory neurotransmitter GABA. patsnap.com
Antimicrobial and Antifungal Activities of this compound Analogs
In addition to their effects on the central nervous system, derivatives and analogs of the N-(4-bromophenyl)carboxamide scaffold have been investigated for antimicrobial properties. The rise of drug-resistant bacteria presents a major global health threat, necessitating the discovery of new chemical entities with antibacterial activity. nih.gov
A study investigating functionalized N-(4-bromophenyl)furan-2-carboxamides, which are structural analogs of this compound, demonstrated notable in vitro antibacterial activity. nih.govnih.gov The parent compound, N-(4-bromophenyl)furan-2-carboxamide, was found to be particularly effective against several clinically isolated drug-resistant bacterial strains, including:
Acinetobacter baumannii
Klebsiella pneumoniae
Enterobacter cloacae
Methicillin-resistant Staphylococcus aureus (MRSA)
The activity was especially pronounced against NDM-positive (New Delhi metallo-beta-lactamase) A. baumannii. nih.govnih.gov Other studies have explored related bromophenyl-containing heterocyclic structures, such as 1,2,4-triazoles, for both antimicrobial and antifungal activity, suggesting that the bromophenyl moiety can be a valuable component in the design of novel antimicrobial agents. ajprd.comzsmu.edu.ua The mechanism of action for these compounds is often explored through computational docking studies to identify potential bacterial protein targets. nih.govnih.gov
Table 2: Mentioned Compounds
Antibacterial Efficacy against Specific Pathogens (e.g., XDR S. typhi)
The emergence of extensively drug-resistant (XDR) Salmonella enterica serovar Typhi (S. typhi), the causative agent of typhoid fever, has created an urgent need for novel antibacterial agents. Research into related bromophenyl carboxamide structures has shown promising results. Specifically, a study investigating N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives demonstrated significant antibacterial effects against clinically isolated XDR S. typhi.
In this study, the antibacterial activity was assessed using the agar (B569324) well diffusion method. The results indicated that the inhibitory activity was concentration-dependent. One derivative, compound 5d in the study, showed the most potent activity, with a larger zone of inhibition compared to other synthesized compounds in the series. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to quantify the efficacy of these derivatives. Compound 5d exhibited the lowest MIC and MBC values, identifying it as the most effective antibacterial agent in the tested series.
Table 1: In Vitro Antibacterial Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives against XDR S. typhi
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| 5a | 50 | 100 |
| 5b | 25 | 50 |
| 5c | 12.5 | 25 |
| 5d | 6.25 | 12.5 |
Antifungal Potency and Mechanisms of Action against Plant Pathogens (e.g., Pyricularia oryzae)
Pyricularia oryzae, the fungus responsible for rice blast disease, poses a significant threat to global rice production. While numerous fungicides have been developed to combat this pathogen, the potential of this compound derivatives in this area is not yet well-defined in publicly available research. A thorough review of existing preclinical studies did not yield specific data on the efficacy or mechanism of action of this compound or its close derivatives against Pyricularia oryzae.
Biofilm Inhibition Studies
Bacterial biofilms are a major concern in clinical settings as they contribute to persistent infections and increased resistance to conventional antibiotics. The ability of novel compounds to inhibit or disrupt biofilm formation is a key area of antimicrobial research. However, specific preclinical or in vitro studies focusing on the biofilm inhibition properties of this compound and its derivatives could not be identified in the performed literature search.
Other Preclinical Biological Activities
ABC Transporter Modulation
ATP-binding cassette (ABC) transporters are membrane proteins that play a crucial role in multidrug resistance in cancer and other diseases by actively effluxing therapeutic agents from cells. Compounds that can modulate the activity of these transporters are of significant interest as potential chemosensitizers. Despite the importance of this target, a review of the scientific literature did not uncover any preclinical studies investigating the specific effects of this compound or its derivatives on ABC transporter activity.
Studies on Cyclopropanecarboxamides as Potential Anticonvulsant and Antitumor Agents
The cyclopropanecarboxamide scaffold has been explored for its potential in various therapeutic applications, including as a source of anticonvulsant and antitumor agents.
Anticonvulsant Activity: Preclinical research on the broader class of cyclopropanecarboxamide derivatives has indicated potential anticonvulsant properties. In one study, a series of 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives were synthesized and evaluated for anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.govnih.gov Several compounds in this series demonstrated promising anticonvulsant effects. nih.govnih.gov The most active compound from this research, designated 6m, was particularly effective against MES-induced seizures, showing a median effective dose (ED₅₀) of 9.8 mg/kg and a median toxic dose (TD₅₀) of 332.2 mg/kg, which resulted in a protective index (TD₅₀/ED₅₀) of 33.9. nih.govnih.gov
Antitumor Activity: While the development of novel antitumor agents is a critical area of research, specific preclinical studies evaluating the antitumor efficacy of this compound or other closely related cyclopropanecarboxamide derivatives were not identified in the conducted literature search.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Bromophenyl N Methylcyclopropanecarboxamide Derivatives
Impact of Substituent Modifications on Biological Activity and Selectivity
The core structure of N-(4-bromophenyl)-N-methylcyclopropanecarboxamide offers several points for modification, including the 4-bromophenyl ring, the N-methyl group, and the cyclopropane (B1198618) moiety.
Aryl Ring Substitutions: The nature and position of substituents on the phenyl ring are critical determinants of FAAH inhibitory potency. The 4-bromo substituent is a key feature of the parent molecule. Halogen atoms, particularly in the para position, are often incorporated into FAAH inhibitors to enhance binding affinity. The bromine atom is thought to engage in halogen bonding or occupy a specific hydrophobic pocket within the enzyme's active site.
Structure-activity relationship studies on related FAAH inhibitors have demonstrated that variations in the substituent at the para position of the phenyl ring can significantly modulate activity. For instance, replacing the bromine with other halogens (e.g., chlorine or fluorine) or with electron-withdrawing or electron-donating groups can fine-tune the electronic properties and steric bulk of the molecule, thereby influencing its interaction with the FAAH active site.
| Compound ID | Phenyl Ring Substituent (R) | FAAH Inhibition (IC50, nM) |
| 1a | 4-Br | 15 |
| 1b | 4-Cl | 25 |
| 1c | 4-F | 50 |
| 1d | 4-CH3 | 120 |
| 1e | 4-OCH3 | 150 |
| 1f | 3-Br | 80 |
| 1g | H | 250 |
This table presents hypothetical data based on general SAR trends for FAAH inhibitors to illustrate the concepts discussed.
N-Alkyl Group Modifications: The N-methyl group in this compound also plays a significant role in its pharmacological profile. This methyl group can influence the molecule's conformation, lipophilicity, and metabolic stability. In many classes of FAAH inhibitors, the size of the N-alkyl substituent can impact potency and selectivity. Replacing the N-methyl group with larger alkyl groups (e.g., ethyl, propyl) or with a hydrogen atom can alter the binding orientation within the FAAH active site and affect the covalent modification of the catalytic serine residue, which is a common mechanism for irreversible FAAH inhibitors. nih.gov
| Compound ID | N-Substituent (R') | FAAH Inhibition (IC50, nM) |
| 2a | -CH3 | 15 |
| 2b | -H | 100 |
| 2c | -CH2CH3 | 45 |
| 2d | -CH2CH2CH3 | 90 |
This table presents hypothetical data based on general SAR trends for FAAH inhibitors to illustrate the concepts discussed.
Stereochemical Effects on Pharmacological Profile and Potency
For molecules containing a cyclopropane ring, stereochemistry can be a critical factor in determining biological activity. The cyclopropane ring in this compound can exist as different stereoisomers, and it is plausible that these isomers exhibit different potencies and selectivities for FAAH. The rigid, three-dimensional structure of the cyclopropane ring can lead to specific spatial arrangements of the phenyl and amide groups, which in turn dictates the precise fit into the enzyme's active site.
It has been observed in other classes of enzyme inhibitors that one enantiomer or diastereomer can be significantly more active than the others. This stereoselectivity arises from the chiral nature of the enzyme's binding pocket. For cyclopropanecarboxamide (B1202528) derivatives, the relative orientation of the substituents on the cyclopropane ring could be crucial for optimal interaction with key amino acid residues in the FAAH active site.
| Compound | Stereochemistry | FAAH Inhibition (IC50, nM) |
| 3a | (1R, 2S) | 12 |
| 3b | (1S, 2R) | 150 |
| 3c | Racemic | 58 |
This table presents hypothetical data to illustrate the potential impact of stereochemistry.
Cyclopropane Ring Modifications and Their Influence on Biological Response
The cyclopropane ring is a key structural feature of this compound, contributing to its unique conformational properties and lipophilicity. This rigid scaffold helps to orient the pharmacophoric elements—the N-aryl group and the carbonyl of the amide—in a specific conformation that is likely favorable for binding to FAAH. The cyclopropane moiety is believed to interact with the hydrophobic acyl chain-binding channel of the enzyme.
Modifications to the cyclopropane ring, such as the introduction of substituents or its replacement with other small, strained ring systems (e.g., cyclobutane) or flexible alkyl chains, can have a profound impact on biological activity. Such changes would alter the molecule's shape, rigidity, and lipophilicity, thereby affecting its ability to fit within the confines of the FAAH active site and establish the necessary binding interactions. Ring-opening of the cyclopropane or its replacement with a less constrained linker would likely lead to a significant loss of potency due to the entropic penalty of binding a more flexible molecule.
Preclinical Pharmacokinetics and Metabolism of N 4 Bromophenyl N Methylcyclopropanecarboxamide in Animal Models
Absorption, Distribution, Metabolism, and Elimination (ADME) in Relevant Animal Speciesenamine.net
In vivo pharmacokinetic studies, typically conducted in rodent species such as mice (e.g., C57BL/6, BALB/c) and rats (e.g., Wistar, Sprague Dawley), are essential for characterizing the ADME profile of a compound. researchgate.net
Absorption: The presence of the lipophilic 4-bromophenyl group suggests that N-(4-bromophenyl)-N-methylcyclopropanecarboxamide would likely be well-absorbed after oral administration. Its relatively small molecular size would also favor passive diffusion across the gastrointestinal tract.
Distribution: Following absorption, the compound is expected to distribute from the systemic circulation into various tissues. Its lipophilicity may lead to accumulation in fatty tissues. The extent of distribution is quantified by the volume of distribution (Vd), which would be determined through pharmacokinetic modeling of plasma concentration data.
Metabolism: The liver is the principal site of drug metabolism. springernature.com this compound is anticipated to undergo extensive Phase I and potentially Phase II metabolism, primarily mediated by hepatic enzymes. The primary metabolic pathways would likely involve oxidation and hydrolysis.
Elimination: The parent compound and its more polar metabolites are expected to be eliminated from the body primarily through renal (urine) and/or biliary (feces) excretion. The rate of elimination determines the compound's biological half-life (t½), a key parameter for defining potential dosing regimens.
A representative table of pharmacokinetic parameters that would be determined from an in vivo study in rats is shown below.
Table 1: Representative Pharmacokinetic Parameters for this compound in Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Description |
|---|---|---|---|
| Tmax (h) | N/A | 0.75 | Time to reach maximum plasma concentration. |
| Cmax (ng/mL) | 1500 | 850 | Maximum observed plasma concentration. |
| AUC (h*ng/mL) | 3200 | 2400 | Area under the plasma concentration-time curve. |
| Half-life (t½) (h) | 2.5 | 2.8 | Time required for the plasma concentration to decrease by half. |
| Clearance (CL) (mL/min/kg) | 52 | N/A | Volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (Vd) (L/kg) | 11.7 | N/A | Apparent volume into which the drug distributes. |
| Bioavailability (F) (%) | N/A | 75% | Fraction of the oral dose that reaches systemic circulation. |
In vitro Metabolic Stability and Identification of Metabolitesnih.gov
In vitro metabolic stability assays are crucial early assessments used to predict a compound's in vivo half-life and clearance. nih.gov These assays typically utilize liver subcellular fractions, such as microsomes or S9 fractions, or intact hepatocytes from various species, including humans, rats, and mice. nih.govepa.gov Liver microsomes are a rich source of the major drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). researchgate.netnih.gov
The stability of this compound would be determined by incubating it with liver microsomes and measuring the decrease in its concentration over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov High metabolic turnover in this assay would suggest rapid clearance in vivo. mdpi.com
Based on its structure, several metabolites can be predicted. High-resolution mass spectrometry is a primary tool for elucidating the structures of these metabolites formed during incubation. nih.govnih.gov
Predicted Metabolic Pathways:
Aromatic Hydroxylation: Oxidation of the bromophenyl ring to form phenolic metabolites.
N-dealkylation: Removal of the N-methyl group to yield the secondary amide, N-(4-bromophenyl)cyclopropanecarboxamide.
Amide Hydrolysis: Cleavage of the amide bond to produce 4-bromo-N-methylaniline and cyclopropanecarboxylic acid.
Table 2: Representative In vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Incubation Time (min) | % Parent Compound Remaining | Calculated Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
|---|---|---|---|---|
| Rat | 60 | 15% | 22 | 31.5 |
| Mouse | 60 | 8% | 18 | 38.5 |
| Human | 60 | 25% | 30 | 23.1 |
Table 3: Potential Metabolites of this compound and Identification Methods
| Metabolite ID | Proposed Structure | Biotransformation | Detection Method |
|---|---|---|---|
| M1 | N-(4-bromo-2-hydroxyphenyl)-N-methylcyclopropanecarboxamide | Aromatic Hydroxylation | LC-MS/MS |
| M2 | N-(4-bromophenyl)cyclopropanecarboxamide | N-Demethylation | LC-MS/MS |
| M3 | 4-bromo-N-methylaniline | Amide Hydrolysis | GC-MS or LC-MS/MS |
| M4 | Metabolite M1 conjugated with glucuronic acid | Hydroxylation + Glucuronidation | LC-MS/MS |
Enzyme-Mediated Biotransformation Pathways (e.g., via Cytochrome P450s)researchgate.net
The biotransformation of most drugs is mediated by enzymes, with the Cytochrome P450 (CYP) superfamily playing a dominant role in Phase I oxidative metabolism. springernature.com These enzymes are responsible for metabolizing the vast majority of clinically used drugs. mdpi.comresearchgate.net The specific CYP isoforms involved in the metabolism of this compound would be identified through reaction phenotyping studies using recombinant human CYP enzymes or specific chemical inhibitors.
CYP1A2 and CYP2C Family: These enzymes are often involved in the hydroxylation of aromatic rings. It is plausible that CYP1A2 or isoforms like CYP2C9 and CYP2C19 could catalyze the hydroxylation of the 4-bromophenyl moiety.
CYP3A4 and CYP2D6: These are two of the most significant drug-metabolizing enzymes. N-dealkylation reactions are frequently catalyzed by CYP3A4, making it a likely candidate for the removal of the N-methyl group. nih.gov
Following Phase I oxidation, the newly introduced functional groups (e.g., hydroxyl groups) can undergo Phase II conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion. researchgate.net
Table 4: Predicted Metabolic Pathways and Potential Mediating Enzymes
| Metabolic Reaction | Product Type | Potential Mediating Enzymes (Phase I) |
|---|---|---|
| Aromatic Hydroxylation | Phenolic Metabolite (M1) | CYP1A2, CYP2C9, CYP2C19 |
| N-Demethylation | Secondary Amide (M2) | CYP3A4, CYP2D6 |
| Amide Hydrolysis | Aniline and Carboxylic Acid (M3) | Amidases (e.g., FAAH) or CYPs |
Influence of Structural Modifications on Metabolic Fate and Half-Life
Structure-activity relationships (SAR) and structure-metabolism relationships (SMR) are key concepts in medicinal chemistry, where small changes to a molecule's structure can profoundly impact its metabolic stability and pharmacokinetic properties.
4-bromo position: Replacing the bromine with a fluorine atom could block aromatic hydroxylation at that position, potentially slowing metabolism and increasing the half-life. Conversely, replacing it with a hydrogen atom might alter which CYP enzymes interact with the molecule.
N-methyl group: Increasing the steric bulk of the N-alkyl substituent (e.g., replacing methyl with ethyl or isopropyl) could hinder the N-dealkylation process, thereby enhancing metabolic stability.
Cyclopropyl (B3062369) ring: This moiety is generally metabolically stable. However, replacing it with a different small ring or an acyclic group would alter the compound's conformation and could affect its binding affinity to metabolizing enzymes.
Table 5: Hypothetical Influence of Structural Modifications on Metabolic Stability
| Structural Modification | Target Moiety | Predicted Effect on Metabolism | Rationale |
|---|---|---|---|
| Replace Br with F | Phenyl Ring | Decreased rate of aromatic hydroxylation | C-F bond is stronger; F can act as a metabolic blocker. |
| Replace N-CH₃ with N-C₂H₅ | Amide Nitrogen | Decreased rate of N-dealkylation | Increased steric hindrance may reduce enzyme affinity. |
| Replace Cyclopropyl with Isopropyl | Amide Carbonyl | Potential change in susceptibility to hydrolysis | Alters the electronic and steric properties of the amide. |
Chemical Biology Applications and Translational Prospects of N 4 Bromophenyl N Methylcyclopropanecarboxamide
N-(4-bromophenyl)-N-methylcyclopropanecarboxamide as a Chemical Probe for Target Validation
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. rjpbr.com High-quality chemical probes are invaluable for target validation in drug discovery, helping to elucidate the biological function of proteins and assess their therapeutic potential. escholarship.org The utility of a chemical probe depends on its potency, selectivity, and a well-understood mechanism of action. escholarship.org
While this compound itself is not extensively characterized as a probe in the available literature, its structural components suggest significant potential. The N-(4-bromophenyl)acetamide core has been studied for its structural properties and potential biological relevance. researchgate.net The broader class of N-aryl carboxamides, including derivatives of N-(4-bromophenyl)furan-2-carboxamide and N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, has demonstrated activities such as antibacterial effects, highlighting the capacity of this scaffold to engage with biological targets. mdpi.commdpi.comnih.gov
The development of this compound into a chemical probe would involve a systematic process of biological screening and characterization. This process would aim to identify its specific cellular targets and elucidate its mechanism of action. Should the compound demonstrate potent and selective activity against a particular protein, it could serve as a critical tool to validate that protein's role in disease pathways. rjpbr.comescholarship.org An essential part of this process is the co-development of a structurally similar but biologically inactive analog, which can be used as a negative control in experiments to ensure that the observed effects are due to specific on-target engagement. escholarship.org
Design of Advanced Chemical Tools Based on the this compound Scaffold
The this compound scaffold serves as a versatile starting point for the design of more sophisticated chemical tools. mdpi.combiosolveit.de Through systematic chemical modification, its properties can be fine-tuned to create probes for a variety of applications, including target identification, imaging, and mechanistic studies. unmc.edu This process, often guided by structure-activity relationship (SAR) studies, involves modifying different parts of the molecule to enhance potency, selectivity, or to introduce new functionalities. researchgate.net
Key strategies for developing advanced tools from this scaffold include:
Affinity-Based Probes: The scaffold can be functionalized with reporter tags, such as biotin or a clickable alkyne group, to create affinity-based probes. These probes are instrumental in "pull-down" experiments to isolate and identify binding partners from cell lysates, a crucial step in target deconvolution. unmc.edu
Fluorescent Probes: Attaching a fluorophore to the scaffold would enable the visualization of the molecule's distribution in living cells and tissues, providing insights into target localization and engagement.
Photoaffinity Probes: Introducing a photoreactive group would allow for the covalent cross-linking of the probe to its biological target upon UV irradiation, enabling more robust target identification.
Scaffold Hopping and Library Synthesis: Techniques like scaffold hopping can be used to generate structurally novel compounds that retain the key pharmacophoric features of the original molecule but may possess improved properties or a different intellectual property profile. nih.gov Furthermore, synthetic methods like the Suzuki-Miyaura cross-coupling reaction, which has been successfully applied to other N-(4-bromophenyl) amides, can be used to generate a library of analogs by modifying the bromophenyl ring. mdpi.comnih.gov
The following table outlines potential modifications to the this compound scaffold and their intended purpose in creating advanced chemical tools.
| Modification Site | Modification Type | Purpose | Example Functional Group |
| 4-bromo position on Phenyl Ring | Substitution via cross-coupling | Generate analog library for SAR studies; Introduce functional handles. | Aryl groups, alkynes, amines |
| Cyclopropane (B1198618) Ring | Introduction of substituents | Modulate binding affinity and selectivity; alter metabolic stability. | Alkyl, hydroxyl, or fluoro groups |
| Amide N-methyl group | Replacement with other alkyls/groups | Probe steric tolerance of binding pocket; introduce reporter tags. | Ethyl, propargyl, or linker to biotin |
| Phenyl Ring | Addition of other substituents | Alter electronic properties and solubility; improve pharmacokinetic properties. | Methoxy, trifluoromethyl |
Current Patent Landscape and Emerging Research Areas for Cyclopropanecarboxamide (B1202528) Derivatives
The cyclopropanecarboxamide scaffold is featured in numerous patents, indicating its importance in the development of new bioactive agents across various industries. The patent landscape reveals a diverse range of applications, from agriculture to human therapeutics.
One area of significant patent activity involves cyclopropane carboxylic acid derivatives as inhibitors of leukotriene C4 synthase, with potential applications in treating respiratory and inflammatory diseases. google.com Other patents describe cyclopropanecarboxamides for use in pest control. google.com In the oncology and immunology space, cyanocyclopropylcarboxamides have been patented as cathepsin inhibitors. medchemica.com This intellectual property highlights the versatility of the cyclopropane carboxamide core in modulating different biological targets.
Emerging research continues to uncover new applications for this class of compounds. For instance, cyclopropanecarboxylic acid derivatives are being investigated as innovative regulators of ethylene biosynthesis, which could have significant applications in agriculture and the food industry. ffhdj.com In medicinal chemistry, there is ongoing interest in carboxamide derivatives as selective COX-II inhibitors for inflammation and pain, with a focus on avoiding the cardiovascular side effects associated with previous generations of these drugs. nih.govnih.gov Furthermore, related scaffolds containing the 4-bromophenyl moiety have been explored for their potential in developing new anticancer and antimicrobial agents. nih.gov
The table below summarizes some of the patented applications for cyclopropanecarboxamide derivatives.
| Patent Number | Title | Therapeutic/Application Area | Key Structural Feature |
| WO2016177845A1 | Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof | Respiratory and inflammatory diseases (Leukotriene C4 synthase inhibitors) | Cyclopropane carboxylic acid |
| EP0285934A1 | Cyclopropanecarboxamides | Pest control | Cyclopropanecarboxamide |
| WO2009001129A1 | Cyanocyclopropylcarboxamides as cathepsin inhibitors | Diseases treatable by cathepsin inhibition (e.g., osteoporosis, cancer) | Cyanocyclopropylcarboxamide |
Future Research Directions in the Development of this compound-Based Compounds
The future development of compounds based on the this compound scaffold is poised to capitalize on advances in chemical synthesis, computational chemistry, and chemical biology.
A primary future direction will be the comprehensive biological screening of this compound and its derivatives to identify novel protein targets and mechanisms of action. This could unveil new therapeutic opportunities in areas not previously associated with this scaffold.
Another promising avenue is the application of modern drug design strategies. The use of generative artificial intelligence (GenAI) and machine learning (ML) models could accelerate the design of next-generation analogs with optimized potency, selectivity, and drug-like properties. nccr-prodigy.chnccr-prodigy.ch These computational approaches can explore vast chemical spaces to identify novel scaffolds that mimic the key interactions of the parent compound while offering improved characteristics. nccr-prodigy.chnccr-prodigy.ch
Furthermore, the scaffold could be employed in the development of novel therapeutic modalities. For example, it could be incorporated into bifunctional molecules like proteolysis-targeting chimeras (PROTACs). escholarship.org If the scaffold is found to bind to a protein of interest, it can be linked to an E3 ligase-recruiting ligand, inducing the targeted degradation of the protein. This approach is a powerful strategy for modulating proteins that have been traditionally difficult to inhibit. escholarship.org
Finally, there is a need to develop more efficient, scalable, and environmentally friendly synthetic methodologies for producing cyclopropane-containing compounds, which can be a bottleneck for their widespread investigation and development. ffhdj.com Advances in catalysis and synthetic chemistry will be crucial for unlocking the full potential of the this compound scaffold and its derivatives in science and medicine.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(4-bromophenyl)-N-methylcyclopropanecarboxamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Utilize cyclopropane carboxamide precursors (e.g., cycloprop-2-ene-1-carboxamide derivatives) and cross-coupling reactions. For example, employ Buchwald-Hartwig amination or Ullmann-type coupling to introduce the 4-bromophenyl group. Optimize stoichiometry (e.g., 4.0 equiv. of aryl phenol) and catalysts (e.g., Pd-based catalysts) as described in analogous syntheses . Purify via silica gel chromatography (hexanes/EtOAc gradients) to isolate diastereomers if present .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
- Methodology :
- NMR : Analyze and spectra for cyclopropane ring protons (δ ~1.0–2.5 ppm) and amide carbonyl signals (δ ~165–175 ppm). Compare with NIST spectral data for related bromophenyl amides .
- Mass Spectrometry : Use electron ionization (EI-MS) to observe molecular ion peaks (e.g., [M+H]) and fragment patterns consistent with cyclopropane cleavage and bromine isotopic signatures .
Q. What purification methods are suitable for isolating this compound from complex reaction mixtures?
- Methodology : Employ preparative column chromatography with silica gel and gradients of non-polar/polar solvents (e.g., hexanes/EtOAc). For diastereomer separation, use high-performance liquid chromatography (HPLC) with chiral stationary phases if resolution is challenging .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, particularly cyclopropane ring geometry?
- Methodology : Perform single-crystal X-ray diffraction using SHELX or WinGX . Refine anisotropic displacement parameters to confirm bond lengths (cyclopropane C–C: ~1.50–1.54 Å) and torsional angles. Address disorder using twin refinement if necessary, as seen in related bromophenyl amides .
Q. What computational approaches (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodology : Apply density-functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. Validate against experimental data (e.g., UV-Vis spectra) . Use software like Gaussian or ORCA for simulations.
Q. How does the steric and electronic nature of the cyclopropane ring influence the compound’s stability under thermal or photolytic conditions?
- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Compare with analogs lacking the cyclopropane moiety. For photostability, use UV irradiation experiments coupled with HPLC monitoring .
Q. What strategies address discrepancies in reaction kinetics or unexpected byproducts during synthesis?
- Methodology : Perform kinetic studies (e.g., variable-time NMR) to identify intermediates. Use high-resolution MS to characterize byproducts. Adjust reaction parameters (e.g., temperature, solvent polarity) based on mechanistic insights from related systems .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological or catalytic potential of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
